molecular formula C5H9NaO3 B607634 Sodium 4-hydroxypentanoate CAS No. 56279-37-9

Sodium 4-hydroxypentanoate

Cat. No. B607634
CAS RN: 56279-37-9
M. Wt: 140.11
InChI Key: MEGFTCUCXBRUTB-UHFFFAOYSA-N
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Description

Sodium 4-hydroxypentanoate is a chemical compound with the CAS Number: 56279-37-9 . It has a molecular weight of 140.11 and its IUPAC name is this compound . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 . This indicates the presence of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sodium atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 140.11 . The compound’s InChI key is MEGFTCUCXBRUTB-UHFFFAOYSA-M .

Scientific Research Applications

  • Metabolism and Pharmacological Aspects : Sodium 4-hydroxypentanoate and related compounds have been studied for their metabolic pathways and pharmacological properties. For instance, Harris et al. (2010) discovered that Calcium levulinate is converted in the liver to 4-hydroxypentanoate, potentially raising public health concerns due to its conversion being stimulated by ethanol (Harris et al., 2010).

  • Application in Tissue Engineering : The use of this compound-related compounds in tissue engineering has been explored. Chen and Wu (2005) highlighted the potential of polyhydroxyalkanoates (PHAs), which include compounds like this compound, in developing medical devices and tissue engineering applications (Chen & Wu, 2005).

  • Neuropharmacology : The neuropharmacological effects of this compound and related compounds have been a subject of interest. For example, Basil, Blair, and Holmes (1964) studied the effects of Sodium 4-hydroxybutyrate on spinal reflexes, which can provide insights into the broader class of hydroxy acids including this compound (Basil, Blair, & Holmes, 1964).

  • Chemical Analysis and Extraction : this compound and its derivatives have been used in methods for chemical analysis and extraction. Singh and Sharma (1987) found Sodium hexamethylenimine carbodithioate, a related compound, effective for extracting metals in water samples, demonstrating the utility of sodium compounds in analytical chemistry (Singh & Sharma, 1987).

  • Drug Synthesis and Modification : The compound's derivatives have been used in drug synthesis and modification. Shaheen et al. (2014) synthesized tin derivatives of sodium deoxycholate, demonstrating the utility of sodium compounds in creating bioactive materials (Shaheen, Ali, Rosario, & Shah, 2014).

Safety and Hazards

Sodium 4-hydroxypentanoate is classified as a skin irritant (Category 2) and may cause specific target organ toxicity upon single exposure (Category 3) . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;4-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGFTCUCXBRUTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56279-37-9
Record name sodium 4-hydroxypentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
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